



Application Notes and Protocols: Desacetylvinblastine in Anti-Angiogenesis Research

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Compound of Interest					
Compound Name:	Desacetylvinblastine				
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These application notes provide a comprehensive overview of the use of **Desacetylvinblastine**, particularly its monohydrazide derivative (DAVLBH), in antiangiogenesis research. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for relevant in vitro and ex vivo assays.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process and have been major targets for anti-angiogenic therapies.[1][2] However, resistance to anti-VEGF therapies often develops, necessitating the exploration of novel agents that target multiple pro-angiogenic pathways.[1][2]

Desacetylvinblastine, a derivative of the vinca alkaloid vinblastine, has demonstrated potent anti-angiogenic and vascular-disrupting properties.[1][4] Specifically, **Desacetylvinblastine** monohydrazide (DAVLBH) has been shown to exert more potent anti-angiogenic effects than its parent compound, vinblastine.[1][2] Its mechanism of action involves the dual inhibition of



VEGFR2 and Axl receptor tyrosine kinase pathways, as well as the disruption of endothelial cell junctions by promoting the internalization of VE-cadherin.[1][2][4]

Mechanism of Action

Desacetylvinblastine exhibits a multi-faceted anti-angiogenic effect by targeting key signaling pathways in endothelial cells:

- Inhibition of VEGFR2 and Axl Signaling: DAVLBH has been shown to inhibit the activation of both VEGFR2 and Axl, two critical receptor tyrosine kinases involved in angiogenesis.[1][2]
 [5] This dual inhibition disrupts downstream signaling cascades, including the Akt and ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2] The compound also inhibits the activation of Rac1 and Cdc42, small GTPases that regulate cell motility.[1][6]
- Disruption of Endothelial Cell Adhesion: DAVLBH disrupts the integrity of tumor blood vessels by targeting vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[4] It promotes the internalization of VE-cadherin and inhibits its recycling back to the cell membrane, leading to increased endothelial permeability and vascular leakage.[4] This vascular-disrupting activity is distinct from the classical antimitotic effects of vinca alkaloids.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of **Desacetylvinblastine** monohydrazide (DAVLBH) in various anti-angiogenesis assays.

Table 1: In Vitro Anti-Angiogenic Activity of DAVLBH



Assay	Cell Line	Treatment	Concentrati on	Observed Effect	Reference
Proliferation	HUVECs	DAVLBH + VEGF	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of VEGF- induced proliferation	[1]
HUVECs	DAVLBH + Gas6	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of Gas6- induced proliferation	[1][6]	
Migration	HUVECs	DAVLBH + VEGF	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of VEGF- induced migration	[1]
HUVECs	DAVLBH + Gas6	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of Gas6- induced migration	[1][6]	
Invasion	HUVECs	DAVLBH + VEGF	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of VEGF- induced invasion	[1]
HUVECs	DAVLBH + Gas6	0.1, 0.5, 1.0 nM	Dose- dependent	[6]	



			inhibition of Gas6- induced invasion		
Tube Formation	HUVECs	DAVLBH + VEGF	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of VEGF- induced tube formation	[1]
HUVECs	DAVLBH + Gas6	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of Gas6- induced tube formation	[1][6]	
Vessel Disruption	HUVECs	DAVLBH	1, 10, 100 nM	Dose- dependent disruption of pre-formed tubular networks	[4]
Permeability	HUVEC Monolayer	DAVLBH	1, 10, 100 nM	Dose- dependent increase in endothelial cell monolayer permeability	[4]

Table 2: Ex Vivo and In Vivo Anti-Angiogenic Activity of DAVLBH



Assay	Model	Treatment	Dosage	Observed Effect	Reference
Aortic Ring Sprouting	Rat Aortic Rings	DAVLBH + VEGF	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of VEGF- induced microvessel sprouting	[1]
Rat Aortic Rings	DAVLBH + Gas6	0.1, 0.5, 1.0 nM	Dose- dependent inhibition of Gas6- induced microvessel sprouting	[1][6]	
Tumor Growth Inhibition	HeLa Xenograft	DAVLBH	Not Specified	Significant inhibition of tumor growth compared to control	[1][2]
HepG2 Xenograft	DAVLBH	0.75 mg/kg	Approximatel y 40% inhibition of tumor growth	[4]	
Tumor Angiogenesis	HeLa Xenograft	DAVLBH	Not Specified	Significant inhibition of in vivo tumor angiogenesis	[1][2]
Vascular Disruption	HepG2 Xenograft	DAVLBH	0.75 mg/kg	Rapid reduction in tumor perfusion and permeability	[4]



Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-angiogenic effects of **Desacetylvinblastine**.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of DAVLBH on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

- HUVECs
- Endothelial Cell Medium (ECM)
- Fetal Bovine Serum (FBS)
- **Desacetylvinblastine** monohydrazide (DAVLBH)
- VEGF or Gas6
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates

- Seed HUVECs in a 96-well plate at a density of 1x10⁴ cells per well and culture for 24 hours.[1]
- Starve the cells with serum-free ECM for 6 hours to synchronize them in a resting state.[1]
- Treat the cells with various concentrations of DAVLBH in the presence or absence of a proangiogenic stimulus (e.g., 20 ng/mL VEGF or 100 ng/mL Gas6).[1]
- Incubate for 24 hours.[1]



- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability compared to the control group.

Endothelial Cell Migration and Invasion Assays (Transwell Assay)

This protocol measures the effect of DAVLBH on the migratory and invasive potential of HUVECs.

Materials:

- HUVECs
- Serum-free ECM
- ECM with chemoattractant (e.g., VEGF or Gas6)
- DAVLBH
- Transwell inserts (8 µm pore size)
- Matrigel (for invasion assay)
- Crystal Violet stain

- For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
- Starve HUVECs in serum-free ECM for 6 hours.
- Resuspend the cells in serum-free ECM containing various concentrations of DAVLBH.



- Add the cell suspension to the upper chamber of the Transwell inserts.
- Fill the lower chamber with ECM containing a chemoattractant (e.g., VEGF or Gas6).
- Incubate for a specified period (e.g., 12-24 hours) to allow for migration/invasion.
- Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
- Fix the cells on the lower surface of the insert with methanol and stain with Crystal Violet.
- Count the number of migrated/invaded cells in several random fields under a microscope.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of DAVLBH to inhibit the formation of capillary-like structures by HUVECs.

Materials:

- HUVECs
- Matrigel
- ECM
- DAVLBH
- Pro-angiogenic stimulus (e.g., VEGF or Gas6)
- · 96-well plates

- Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30 minutes.[7]
- Harvest HUVECs and resuspend them in ECM containing various concentrations of DAVLBH and a pro-angiogenic stimulus.



- Seed the HUVEC suspension onto the Matrigel-coated wells at a density of 1.0-1.5 x 10⁴ cells per well.
- Incubate for 6-20 hours at 37°C.[7]
- Observe the formation of tube-like structures under a microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Rat Aortic Ring Assay (Ex Vivo)

This ex vivo assay evaluates the effect of DAVLBH on microvessel sprouting from aortic tissue.

Materials:

- Thoracic aortas from rats
- Matrigel
- Serum-free medium
- DAVLBH
- Pro-angiogenic stimulus (e.g., VEGF or Gas6)
- 96-well plates

- Excise thoracic aortas from rats and clean them of periadventitial fat and connective tissue.
- Cut the aortas into 1-1.5 mm thick rings.[4]
- Embed the aortic rings in Matrigel in 96-well plates.[4]
- Add serum-free medium containing various concentrations of DAVLBH and a pro-angiogenic stimulus to each well.

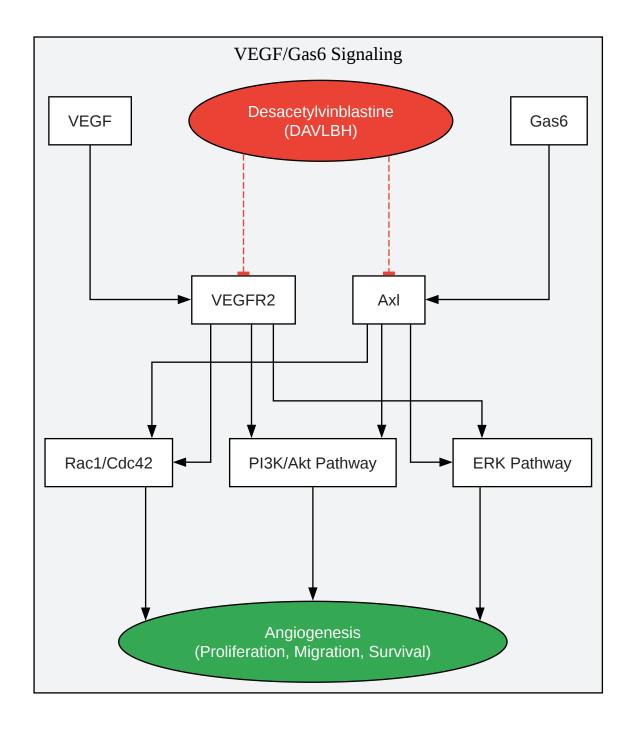


- Incubate for several days, replacing the medium every 2-3 days.
- Monitor the outgrowth of microvessels from the aortic rings daily using a microscope.
- Quantify the angiogenic response by measuring the length and number of microvessel sprouts.

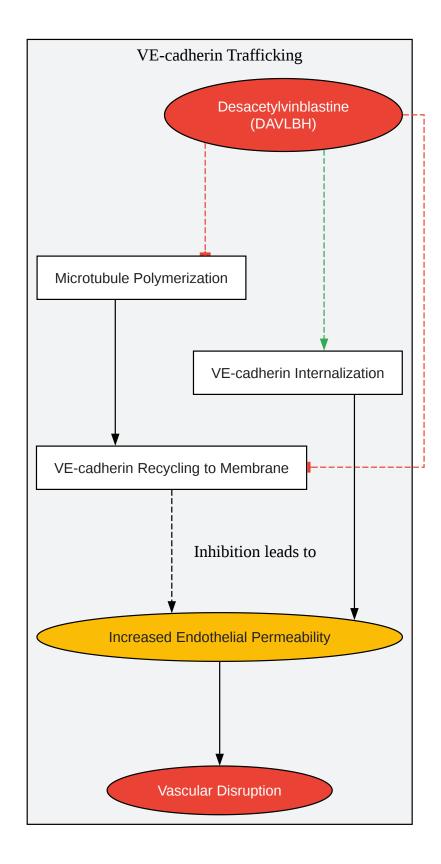
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **Desacetylvinblastine** and a typical experimental workflow for its evaluation.

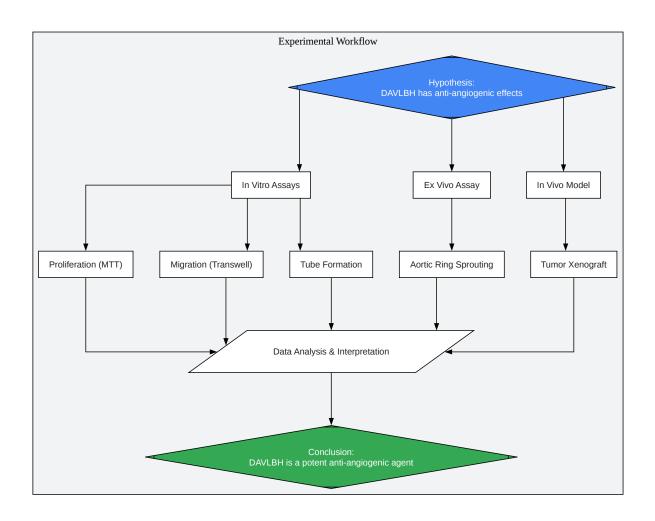












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